
Cyproheptadine epoxide
Description
Contextualization as a Metabolite of Cyproheptadine
Cyproheptadine epoxide is a significant metabolite of the first-generation antihistamine and serotonin antagonist, cyproheptadine. Its formation occurs through the metabolic oxidation of the parent drug's olefinic bond at the 10,11 position of its tricyclic ring structure. This biotransformation is primarily catalyzed by the cytochrome P450 family of enzymes. nih.gov
The metabolic profile of cyproheptadine, including the generation of its epoxide metabolite, shows considerable variation across different species. In rats, cyproheptadine is extensively metabolized, and a stable epoxide, identified as 10,11-epoxydesmethylcyproheptadine (a derivative of this compound), is a major metabolite found in urine. nih.govresearchgate.net This desmethyl epoxide metabolite can account for approximately 25% of the administered cyproheptadine dose in rats. nih.govresearchgate.net In contrast, this specific epoxide is found only in small amounts in mouse urine and has not been detected in the urine of humans receiving the drug. nih.gov In humans and mice, the primary metabolic pathway involves conjugation with glucuronic acid. nih.govmedcentral.com
Interestingly, the formation of cyproheptadine 10,11-epoxide is not limited to mammalian metabolism. Studies involving the fungus Cunninghamella elegans have shown that it can biotransform cyproheptadine into at least eight different oxidative metabolites, including cyproheptadine 10,11-epoxide. nih.govtandfonline.com Although it is a minor metabolite in this microbial system, its isolation was noteworthy as it represented the first stable epoxide identified from the microbial biotransformation of a drug. nih.govtandfonline.com The enzymatic reactions in C. elegans responsible for this transformation are also believed to be catalyzed by cytochrome P450 monooxygenases. nih.govtandfonline.com
Table 1: Comparative Metabolism of Cyproheptadine in Different Species
Species | Primary Metabolic Pathway | This compound Detection | Key Metabolite(s) | Reference(s) |
---|---|---|---|---|
Human | Glucuronide Conjugation | Not detected | Quaternary ammonium glucuronide conjugate | nih.govmedcentral.com |
Rat | Oxidation, N-demethylation | Detected (as desmethyl-epoxide) | 10,11-epoxydesmethylcyproheptadine | nih.govresearchgate.net |
Mouse | Glucuronide Conjugation | Detected in small amounts | Glucuronide conjugates | nih.gov |
C. elegans | Oxidation, Hydroxylation | Detected | 2-hydroxycyproheptadine, Cyproheptadine 10,11-epoxide | nih.govtandfonline.com |
Significance in Drug Metabolism Research and Preclinical Studies
The study of this compound holds considerable significance in the fields of drug metabolism and preclinical research, primarily due to its species-specific formation and its nature as a stable, reactive intermediate. The transformation of drugs into epoxide metabolites is a critical area of research, as epoxides can be chemically reactive electrophiles capable of interacting with cellular macromolecules. scilit.com
A key area of interest is the role of cyproheptadine's epoxide metabolite in species-selective toxicity. nih.gov The epoxide found in rat urine is noted to be unusually stable against in vivo hydrolysis, a process that would typically convert it to a dihydrodiol. nih.gov This stability has been suggested as a possible factor in the pancreotoxicity observed specifically in rats treated with cyproheptadine. nih.gov Further studies have provided evidence that drug metabolites are directly involved in this toxicity; when drug metabolism inhibitors like SKF-525A were administered to rats, they were protected from the insulin-depleting effects of cyproheptadine. nih.gov This protective effect correlated with significantly lower concentrations of the desmethylcyproheptadine-10,11-epoxide in the pancreas, liver, and lung. nih.gov
In preclinical investigations, this compound itself has been evaluated for potential biological activity. Some research has suggested that cyproheptadine-10,11-epoxide possesses anticancer properties and may act as an inhibitor of protein kinases, making it a compound of interest for further study in cancer therapy. biosynth.com However, in preclinical safety assessments, cyproheptadine 10,11-epoxide, along with the epoxides of carbamazepine and cyclobenzaprine, was found to be devoid of mutagenic activity in bacterial tester strains (Salmonella typhimurium TA 1535, TA 1537, and TA 1538). nih.gov This finding is significant as it helps to characterize the toxicological profile of this specific type of metabolite. nih.gov The study of such metabolites is crucial for understanding the broader implications of drug biotransformation, where metabolites may contribute to either the therapeutic or the toxic effects of the parent compound. uomus.edu.iq
Table 2: Physicochemical Properties of Cyproheptadine 10,11-Epoxide
Property | Value | Reference(s) |
---|---|---|
CAS Number | 54191-04-7 | nih.gov |
Molecular Formula | C21H21NO | nih.gov |
Molecular Weight | 303.4 g/mol | nih.gov |
IUPAC Name | 1-methyl-4-(3-oxatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | nih.gov |
Propriétés
IUPAC Name |
1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOBOCBTFPEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969154 | |
Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54191-04-7 | |
Record name | Cyproheptadine 10,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPROHEPTADINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Biotransformation of Cyproheptadine Epoxide
Chemical Synthesis Methodologies
The creation of cyproheptadine epoxide in a laboratory setting can be achieved through various chemical reactions. These methods are crucial for producing the compound for research and as a standard for analytical studies.
Peroxyacid-Mediated Epoxidation of Olefinic Bonds
The most direct route for synthesizing this compound is through the epoxidation of its parent compound, cyproheptadine. This reaction specifically targets the olefinic bond within the tricyclic structure of cyproheptadine. A common reagent used for this purpose is a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA). The peroxyacid acts as an electrophilic oxygen donor, attacking the electron-rich double bond of the alkene in cyproheptadine to form the three-membered epoxide ring.
The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform at a controlled temperature, often between 0 and 25°C, to minimize side reactions. The stoichiometry is generally a 1:1 molar ratio of cyproheptadine to the peroxyacid, although a slight excess of the peroxyacid may be used to ensure the reaction goes to completion. This method is valued for its efficiency and relatively high yields.
Table 1: Representative Conditions for Peroxyacid-Mediated Epoxidation
Parameter | Value/Range |
---|---|
Reagent | meta-chloroperbenzoic acid (m-CPBA) |
Solvent | Dichloromethane or Chloroform |
Temperature | 0–25°C |
Stoichiometry | 1:1 to 1:1.5 (Cyproheptadine:m-CPBA) |
Reaction Time | 4–12 hours |
Yield | 65–85% |
Purity (HPLC) | ≥95% |
Data derived from various chemical synthesis protocols.
Exploration of Alternative Chemical Pathways (e.g., Iodonium Ion Intermediates)
Beyond peroxyacids, alternative methods for the synthesis of this compound have been explored. One such less conventional approach involves the formation of an iodonium ion intermediate. In this method, cyproheptadine is treated with iodine in the presence of a silver salt, such as silver benzoate. This generates a cyclic iodonium ion across the double bond. Subsequent nucleophilic attack by an acyloxy group, like acetate, facilitates the ring-opening of the iodonium intermediate and subsequent formation of the epoxide. This pathway can be particularly useful for alkenes that are sterically hindered.
Scalability and Efficiency Considerations in Chemical Synthesis
For larger-scale production of this compound, considerations of scalability and efficiency become paramount. Industrial applications may employ continuous flow reactors to better manage the exothermic nature of the epoxidation reaction, thereby enhancing safety and control. To improve yields, certain additives may be introduced. For instance, the addition of silver(I) or cesium carboxylates can help stabilize reactive intermediates, with silver acetate reportedly increasing epoxidation efficiency by 20–30% in batch processes.
Enzymatic and Microbial Biotransformation Pathways
In biological systems, this compound is formed as a metabolite of cyproheptadine through enzymatic processes. This biotransformation is a key aspect of how the body processes the parent drug.
Cytochrome P450-Mediated Oxidation in Mammalian Systems
In mammals, the biotransformation of cyproheptadine is extensively carried out by the cytochrome P450 (CYP) enzyme system, primarily in the liver. patsnap.complasticsurgerykey.com One of the significant metabolic pathways is the oxidation of the olefinic bond in the cyproheptadine molecule to form cyproheptadine 10,11-epoxide. researchgate.net This process is a common metabolic fate for many drugs containing a tricyclic structure. The formation of this stable epoxide metabolite is a result of the monooxygenase activity of CYP enzymes. nih.gov
The involvement of CYP enzymes in this transformation can be confirmed through in vitro assays. These experiments often involve incubating cyproheptadine with liver microsomes, which are rich in CYP enzymes, or with specific recombinant CYP isoforms. The formation of the epoxide is then detected and quantified using analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Further confirmation can be achieved through enzyme inhibition studies, where known inhibitors of specific CYP isoforms are used to see if they block the formation of the epoxide.
Research indicates that several isoforms of the cytochrome P450 family are involved in the metabolism of a wide array of drugs, with CYP3A4 being responsible for the metabolism of one-third to one-half of all drugs. plasticsurgerykey.com While the specific human CYP isoforms responsible for the epoxidation of cyproheptadine are a subject of ongoing investigation, studies using selective inhibitors can provide strong evidence. For example, the use of ketoconazole, a known inhibitor of CYP3A4, in in vitro assays can help determine the role of this specific isoform in the formation of this compound. The main biotransformation pathways for cyproheptadine in rats have been shown to generate not only this compound but also desmethylcyproheptadine and desmethylcyproheptadine-epoxide. researchgate.netnih.gov Studies in rats suggest that N-demethylation often occurs before epoxidation. nih.gov
Interestingly, microbial systems can also be used to study and even produce drug metabolites. The fungus Cunninghamella elegans has been shown to biotransform cyproheptadine into several metabolites, including cyproheptadine 10,11-epoxide, which was the first stable epoxide to be isolated from the microbial biotransformation of a drug. nih.gov The reactions in this fungus are also catalyzed by cytochrome P450 monooxygenases, as evidenced by inhibition studies using CYP inhibitors like 1-aminobenzotriazole, which reduced epoxide yield by 97%. nih.gov
Elucidation of Enzymatic Mechanism (e.g., Oxygen Source Determination)
The formation of this compound from its parent compound is a critical metabolic step. Investigations into the enzymatic mechanism, specifically identifying the source of the incorporated oxygen atom, have been crucial for understanding this biotransformation.
Studies using stable isotope labeling have provided definitive insights. In research involving the fungus Cunninghamella elegans, ¹⁸O-labeling experiments were conducted. tandfonline.com The results demonstrated that the oxygen atom incorporated into the metabolite was derived from molecular oxygen (O₂). tandfonline.com This was further supported by the significant inhibition of the metabolic reaction by known cytochrome P450 inhibitors such as metyrapone, proadifen, and 1-aminobenzotriazole. tandfonline.comtandfonline.com The detection of cytochrome P450 in the microsomal fractions of C. elegans confirms that the epoxidation and hydroxylation reactions are catalyzed by cytochrome P450 monooxygenases. tandfonline.comtandfonline.com These enzymes are known to use molecular oxygen as the oxidant for incorporation into a substrate.
Microbial Biotransformation by Fungi (e.g., Cunninghamella elegans)
Microbial systems, particularly filamentous fungi like Cunninghamella elegans, serve as effective in vitro models for mimicking and studying mammalian drug metabolism. ufrgs.br This fungus possesses a diverse enzymatic system, including cytochrome P450 monooxygenases, capable of metabolizing a wide array of compounds through various oxidative pathways. tandfonline.comscirp.orgnih.gov
Characterization of Fungal Metabolic Profiles
When cyproheptadine is incubated with cultures of Cunninghamella elegans, it undergoes extensive biotransformation into several oxidative phase-I metabolites. tandfonline.comtandfonline.comnih.gov The metabolites are typically isolated by high-performance liquid chromatography (HPLC) and identified using mass spectrometry and proton NMR spectroscopy. tandfonline.comtandfonline.comnih.gov
While aromatic hydroxylation is a primary metabolic pathway, leading to products like 2-hydroxycyproheptadine, cyproheptadine 10,11-epoxide is consistently identified as a metabolite. tandfonline.comtandfonline.comnih.gov Although it may be a minor metabolite in some studies, its formation is significant as it was the first stable epoxide isolated from the microbial biotransformation of a drug. tandfonline.comtandfonline.comnih.gov Other identified metabolites include N-desmethylcyproheptadine and N-desmethyl-2-hydroxycyproheptadine, indicating that N-demethylation also occurs. tandfonline.comnih.gov
Table 1: Fungal Metabolic Profile of Cyproheptadine by Cunninghamella elegans This interactive table summarizes the major metabolites identified from the biotransformation of cyproheptadine.
Metabolite | Metabolic Pathway | Significance |
---|---|---|
Cyproheptadine 10,11-epoxide | Epoxidation | Represents a stable epoxide from microbial biotransformation. tandfonline.comnih.gov |
2-hydroxycyproheptadine | Aromatic Hydroxylation | A predominant metabolite in many fungal transformation studies. tandfonline.comnih.gov |
1- and 3-hydroxycyproheptadine | Aromatic Hydroxylation | Additional products of hydroxylation. tandfonline.comnih.gov |
N-desmethylcyproheptadine | N-demethylation | Indicates another key metabolic route. tandfonline.comnih.gov |
N-desmethyl-2-hydroxycyproheptadine | N-demethylation & Hydroxylation | A product of multiple metabolic steps. tandfonline.comnih.gov |
Cyproheptadine N-oxide | N-oxidation | Another identified oxidative metabolite. tandfonline.comnih.gov |
Influence of Culture Conditions on Biotransformation Rates
Incubation Time: The transformation of the parent drug and the appearance of metabolites is a time-dependent process. For instance, within 72 hours of incubation, cyproheptadine can be extensively metabolized. tandfonline.comtandfonline.com Kinetic studies show that metabolite concentrations change over the course of the incubation period. scirp.org
Substrate Concentration: High concentrations of the substrate can sometimes inhibit fungal growth and, consequently, the biotransformation process. nih.gov
Culture Media: The composition of the growth medium plays a crucial role. The level of glucose, for example, has been shown to significantly affect the biotransformation rates of cyproheptadine, although it may not alter the relative ratios of the metabolites produced. tandfonline.comnih.gov Different media can be optimized for maximum transformation. ijbiotech.com
pH and Temperature: Like most enzymatic processes, biotransformation is sensitive to pH and temperature, which must be optimized for fungal growth and enzyme stability. A typical incubation temperature for C. elegans is 28°C.
Solvents: The solvent used to introduce the substrate into the culture can also influence the outcome, as some solvents may inhibit the enzymes required for biotransformation. ijbiotech.com
Table 2: Influence of Culture Parameters on Biotransformation This interactive table outlines the effects of various culture conditions on the microbial metabolism of compounds like cyproheptadine.
Parameter | Effect on Biotransformation | Example/Note |
---|---|---|
Incubation Time | Affects the yield and profile of metabolites. | Maximum product formation may occur at a specific time point (e.g., 12-48 hours), after which the product may be further metabolized. scirp.org |
Substrate Concentration | Can enhance or inhibit metabolic rates. | High concentrations of malachite green (108 μM) inhibited C. elegans growth and biotransformation. nih.gov |
Media Composition | Influences enzyme expression and activity. | Glucose levels can significantly affect the rate of cyproheptadine biotransformation. tandfonline.comnih.gov |
pH | Affects enzyme stability and activity. | Optimal pH is crucial for maintaining the catalytic function of fungal enzymes. |
| Temperature | Influences reaction kinetics and fungal growth. | C. elegans is typically cultured at around 28°C for biotransformation studies. |
Metabolic Fate and Inter-species Variations of Cyproheptadine Epoxide
Pathways to and from Cyproheptadine Epoxide
Epoxidation of Cyproheptadine to this compound
The formation of cyproheptadine 10,11-epoxide is a direct oxidative metabolic pathway of the parent compound, cyproheptadine. This reaction involves the oxidation of the olefinic double bond within the dibenzocycloheptene ring of the cyproheptadine molecule. This epoxidation is catalyzed by the cytochrome P450 (CYP450) family of monooxygenase enzymes. nih.gov While the specific human CYP isoforms responsible for this transformation are not extensively detailed in the context of it being a minor human pathway, in vitro studies with animal liver microsomes confirm the central role of this enzyme superfamily in the formation of the epoxide. The process is an example of olefinic oxidation, a common metabolic route for compounds containing carbon-carbon double bonds.
Further Metabolism to Desmethylthis compound
Once formed, this compound can undergo further metabolic changes. One such transformation is N-demethylation, which leads to the formation of desmethylthis compound (DMCPH-epoxide). medchemexpress.comoup.com This resulting metabolite has been identified as a significant product in the metabolic profile of cyproheptadine, particularly in certain species like rats. medchemexpress.comnih.gov Studies have shown that DMCPH-epoxide can accumulate in tissues and may persist longer than what would be predicted from its plasma concentration. medchemexpress.com
Comparative Metabolic Studies Across Animal Models
The metabolic fate of cyproheptadine, and specifically the formation of its epoxide metabolite, exhibits marked differences across various animal species. These variations are crucial for interpreting toxicological and pharmacological data obtained from animal studies and extrapolating them to human contexts.
This compound as a Notable Metabolite in Rodents
In rodents, particularly rats, this compound and its downstream metabolite, desmethylthis compound, are major products of cyproheptadine metabolism. nih.govresearchgate.net In rats, desmethylcyproheptadine-10,11-epoxide was identified as the major urinary metabolite, accounting for a significant portion of the administered dose. nih.govresearchgate.net Conversely, in mice, only a small amount of the epoxide was found in the urine. nih.gov This highlights a significant metabolic difference even between two rodent species. In humans, the formation of this compound is not a significant metabolic pathway; the metabolite was not apparent in human urine following administration of the drug. nih.govoup.com
Differential Metabolic Excretion Patterns and In Vivo Stability in Animal Species
The excretion of cyproheptadine and its metabolites also shows considerable inter-species variation. Following administration of radiolabeled cyproheptadine, radioactivity was excreted in both the urine and feces of rats, mice, and humans. nih.gov However, the nature of the excreted metabolites differed significantly. In rats, the major urinary metabolite was unconjugated desmethylcyproheptadine-10,11-epoxide. nih.gov In contrast, the majority of the radioactive material in the urine of mice and humans was conjugated with glucuronic acid. nih.govnih.gov
The epoxide metabolite found in rat urine has been noted for its unusual stability in vivo. nih.gov Typically, epoxides are reactive intermediates that are rapidly hydrolyzed by epoxide hydrolase enzymes to form dihydrodiols. However, in studies across rats, mice, and humans, the corresponding dihydrodiol metabolites of cyproheptadine were not found in the urine of any of the species studied, suggesting that the this compound is resistant to this enzymatic hydrolysis. nih.gov
The following table summarizes the key inter-species differences in this compound metabolism:
Species | Formation of Epoxide Metabolites | Major Urinary Metabolites | Excretion Route of Radioactivity | In Vivo Stability of Epoxide |
Rat | Significant | Unconjugated desmethylcyproheptadine-10,11-epoxide nih.govresearchgate.net | Urine and Feces nih.gov | Unusually stable; resistant to hydrolysis nih.gov |
Mouse | Minor | Glucuronide conjugates nih.gov | Urine and Feces nih.gov | Dihydrodiols not detected nih.gov |
Human | Not apparent/Insignificant nih.govoup.com | Quaternary ammonium glucuronide conjugate nih.govdrugs.com | Urine and Feces nih.govdrugs.com | Dihydrodiols not detected nih.gov |
This interactive table allows for a clear comparison of the metabolic fate of this compound across different species.
Species-Specific Profiles of this compound Disposition
The metabolic fate of cyproheptadine, particularly the formation and disposition of its epoxide metabolite, exhibits significant variations across different species. These differences are crucial for understanding the compound's pharmacological and toxicological profiles.
Metabolic Pathways and Excretion
Studies involving radiolabeled cyproheptadine have revealed distinct species-specific patterns in its metabolism and excretion. In rats, mice, and humans, radioactivity is excreted through both urine and feces. nih.gov However, the nature of the metabolites differs substantially.
Rats: A major urinary metabolite in rats is unconjugated. nih.gov Specifically, rats are known to readily form desmethylthis compound (DMCPH epoxide). oup.comoup.com This metabolite, identified as 10,11-epoxydesmethylcyproheptadine, is significant, accounting for approximately 25% of a given dose. nih.gov The epoxide found in rat urine is noted for its unusual stability against in vivo hydrolysis. nih.gov Rats excrete the drug almost entirely as desmethylcyproheptadine-10,11-epoxide. researchgate.net
Mice: In contrast to rats, only a small quantity of the epoxide metabolite is found in mouse urine. nih.gov The majority of radioactive metabolites in mice are conjugated with glucuronic acid. nih.gov
Humans: In humans, metabolism of cyproheptadine does not significantly lead to the formation of epoxide and diol metabolites. oup.com The primary urinary metabolite is cyproheptadine glucuronide, a quaternary ammonium compound. oup.com Following a single dose, no epoxide was apparent in the urine of human subjects. nih.gov Even with chronic administration, the main excretory product remains the glucuronide conjugate. oup.com
The formation of this compound is primarily catalyzed by cytochrome P450 enzymes through the oxidation of the parent compound's olefinic bond. The stability of this epoxide in rats is a key factor in its accumulation and species-specific effects.
Comparative Disposition Data
The table below summarizes the key differences in the disposition of cyproheptadine and its epoxide metabolite across species.
Species | Major Urinary Metabolite(s) | Presence of Epoxide Metabolite in Urine | Primary Conjugation Pathway |
Rat | Unconjugated desmethylthis compound | Major metabolite | Minimal |
Mouse | Glucuronide conjugates | Minor metabolite | Glucuronic Acid |
Human | Cyproheptadine glucuronide | Not detected | Glucuronic Acid |
Detailed Research Findings
Further research has elucidated the specific metabolites formed and their relative importance. In rats, in addition to cyproheptadine-10,11-epoxide (CPH-epoxide), desmethylcyproheptadine (DMCPH) is also readily converted to its epoxide form, DMCPH-epoxide. nih.gov Tissue distribution studies in pregnant rats have shown that the highest concentrations of cyproheptadine and its metabolites, including the epoxides, are found in the lung. nih.gov
The biotransformation of cyproheptadine has also been studied using the fungus Cunninghamella elegans, which produces several oxidative metabolites, including cyproheptadine 10,11-epoxide as a minor product. nih.gov This indicates that microbial systems can also facilitate the formation of this stable epoxide. nih.gov
The rank order of potency for inhibiting insulin synthesis has been established as DMCPH epoxide > DMCPH > CPH epoxide > CPH, highlighting the significance of the epoxide metabolites. oup.com The lack of significant epoxide formation in humans is a critical differentiating factor in the metabolic profile of cyproheptadine compared to rodents. oup.comoup.com Dihydrodiols, which would result from the hydrolysis of epoxide metabolites, were not detected in the urine of rats, mice, or humans, further underscoring the stability of the epoxide in the species where it is formed. nih.gov
Advanced Analytical Techniques for Cyproheptadine Epoxide Research
Chromatographic Separation Methods for Isolation and Quantification
Chromatographic techniques are fundamental in the analysis of Cyproheptadine epoxide, enabling its separation from the parent drug and other metabolites.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of Cyproheptadine and its metabolites, including the epoxide form. nih.govijper.org Various HPLC methods have been developed, often coupled with different detectors for enhanced sensitivity and selectivity.
A common approach involves using a reversed-phase column, such as a C8 or C18 column. ijper.orgnih.gov The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, such as phosphate buffer, with the pH adjusted to optimize the retention and peak shape of the compounds. ijper.orgnih.govnih.gov For instance, one method utilized a mobile phase of methanol and 0.02 M phosphate buffer (65:35, v/v) at pH 4.5. researchgate.net
Detection is often carried out using a UV detector at a wavelength where Cyproheptadine and its metabolites exhibit strong absorbance, such as 224 nm or 285 nm. ijper.orgresearchgate.net For enhanced sensitivity, fluorescence detection can be employed, with excitation and emission wavelengths set appropriately, for example, at 280 nm and 410 nm, respectively. researchgate.net The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for both quantification and structural confirmation of this compound. researchgate.net This technique is particularly valuable for analyzing complex biological matrices. researchgate.net
Table 1: HPLC Methods for Cyproheptadine Analysis
Gas Chromatography (GC) Applications in Metabolic Profiling
Gas Chromatography (GC), particularly when coupled with a mass selective detector (GC-MS), is another powerful tool for the metabolic profiling of Cyproheptadine. oup.com GC-MS allows for the separation and identification of various metabolites, including the epoxide, in biological samples. oup.com The analysis typically involves extracting the compounds from the biological matrix, often under alkaline conditions, followed by direct injection into the GC system without the need for derivatization. oup.com
The chromatographic separation is achieved using a capillary column, such as an HP-5 column. oup.com The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with different volatilities. oup.com The mass spectrometer is operated in scan mode to obtain full scan electron impact mass spectra of the eluted compounds, which can then be compared to analytical standards for confirmation. oup.com GC has been instrumental in identifying metabolites like desmethylcyproheptadine-10,11-epoxide in rat urine. researchgate.net
Spectrometric Identification and Structural Characterization
Spectrometric techniques are indispensable for the definitive identification and detailed structural analysis of this compound.
Mass Spectrometry (MS) for Metabolite Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a key technique for identifying Cyproheptadine metabolites. nih.gov When coupled with chromatographic methods like HPLC or GC, it provides both retention time and mass-to-charge ratio (m/z) information, which are crucial for identification. oup.com The mass spectrum of the parent compound, Cyproheptadine, shows a prominent parent ion at m/z 287. oup.com
The identification of this compound is confirmed by its distinct mass spectrum. For example, the chemical ionization mass spectrum of Cyproheptadine 10,11-epoxide shows characteristic peaks. oup.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking down the parent ion into smaller fragment ions. researchgate.net This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. For instance, in LC-MS/MS analysis, specific mass transitions are monitored for quantification and confirmation. tapchidinhduongthucpham.org.vn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules, including this compound. While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are the most common NMR techniques used. The chemical shifts in an NMR spectrum provide information about the chemical environment of the nuclei. For epoxides in general, the protons on the epoxide ring typically appear in the range of 2.0-3.5 ppm in the ¹H NMR spectrum. oregonstate.edu The carbon atoms of the epoxide ring usually resonate between 45-55 ppm in the ¹³C NMR spectrum. oregonstate.edu Two-dimensional NMR techniques, such as COSY and NOESY, can provide further insights into the structure and stereochemistry of the epoxide ring and its surrounding environment. The structure of Cyproheptadine 10,11-epoxide has been confirmed through proton NMR spectroscopic analysis. tandfonline.comnih.gov
Table 2: Spectroscopic Data for Epoxide Characterization
Method Validation and Reproducibility in Analytical Protocols for Epoxide Detection
The validation of analytical methods is crucial to ensure their reliability, accuracy, and reproducibility for the detection and quantification of this compound. Validation is typically performed according to guidelines from regulatory bodies like the Association of Official Analytical Collaboration (AOAC) or the International Council for Harmonisation (ICH). nih.govtapchidinhduongthucpham.org.vn
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. tapchidinhduongthucpham.org.vn
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. nih.govtapchidinhduongthucpham.org.vn
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govtapchidinhduongthucpham.org.vn
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. tapchidinhduongthucpham.org.vn
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tapchidinhduongthucpham.org.vn
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For example, a validated LC-MS/MS method for Cyproheptadine showed a linearity range of 0.1 to 50 ng/mL, with an accuracy between 92% and 99% and a relative standard deviation (RSD%) for precision between 2.0% and 5.9%. tapchidinhduongthucpham.org.vn Another HPLC method demonstrated good accuracy (100.48%) and low RSD values (<2%) for repeatability and intermediate precision. nih.gov Ensuring these parameters meet acceptable criteria is essential for the reliable application of the analytical method in research and quality control settings. nih.gov
Biochemical and Pharmacological Investigations of Cyproheptadine Epoxide in Experimental Models
Assessment of Receptor Interactions and Binding Affinities
Modulation of Serotonin and Histamine Receptors
The parent compound, cyproheptadine, is well-documented as a potent competitive antagonist of both serotonin (5-HT) and histamine (H1) receptors. nih.govdrugbank.compediatriconcall.com It exerts its effects by competing with free histamine and serotonin for binding at their respective receptor sites. nih.govdrugbank.com The mechanism of action for cyproheptadine epoxide is thought to be similar, involving the antagonism of these same receptors. While the parent drug has established antagonist activity at various receptors including serotonin (5-HT2A, 5-HT2C, 5-HT7) and histamine H1 receptors, the specific binding profile and potency of this compound at these receptors require further detailed investigation. plos.org Some research suggests that the pancreatic toxicity observed with cyproheptadine and its metabolites may be independent of their serotonergic or histaminergic properties, as pharmacologically inactive metabolites have been shown to exhibit similar toxic effects. researchgate.net
Influence of Epoxide Moiety on Receptor Selectivity and Affinity
The introduction of an epoxide group to the cyproheptadine structure is likely to influence its binding affinity and selectivity for serotonin and histamine receptors. The epoxide moiety, a three-membered ring containing an oxygen atom, can alter the electronic and steric properties of the molecule, potentially leading to different interactions with receptor binding pockets. The exact impact of this structural modification on receptor selectivity and affinity for this compound has not been extensively detailed in publicly available research. However, it is a critical area for understanding the specific pharmacological profile of this metabolite.
Cellular and Molecular Effects
Inhibition of Insulin Synthesis and Release in Pancreatic Islet and Cell Line Models
A significant body of research has focused on the effects of cyproheptadine and its metabolites on pancreatic beta-cells. Studies have demonstrated that this compound, along with other metabolites, inhibits both the synthesis of proinsulin and insulin, as well as glucose-stimulated insulin release in isolated rat pancreatic islets and clonal insulin-producing cell lines like RINm5F. nih.govwiley.comoup.com This inhibitory action on insulin production appears to be a key factor in the diabetogenic effects observed with cyproheptadine administration in animal models. oup.comoup.com The mechanism is suggested to involve a post-transcriptional action, as the inhibition of insulin synthesis occurs without a corresponding decrease in preproinsulin mRNA levels. researchgate.netwiley.com
The inhibitory effect of cyproheptadine and its metabolites on insulin levels has been shown to be dose-dependent. In studies with young rats, a drug-dependent decline in pancreatic and serum insulin was observed, with the extent of the effect being dependent on the administered dose. nih.gov For instance, in 50-day-old rats, a significant reduction in insulin was only seen at higher doses (22.5 and 45 mg/kg) of cyproheptadine, whereas in younger rats (10- and 15-day-old), effects were noted at the lowest dose of 5 mg/kg. nih.gov In vitro studies using the RINm5F cell line also show a concentration-dependent reduction of insulin levels upon treatment with cyproheptadine metabolites. oup.comoup.com
Table 1: Dose-Dependent Effect of Cyproheptadine on Insulin Levels in Rats of Different Ages This table is interactive. Click on the headers to sort the data.
Age of Rat (days) | Cyproheptadine Dose (mg/kg) | Observation |
---|---|---|
10 | 5 | Significant reduction in pancreatic and serum insulin. nih.gov |
15 | 5 | Significant reduction in pancreatic and serum insulin. nih.gov |
50 | 5 | No significant reduction in insulin. nih.gov |
50 | 11 | No significant reduction in insulin. nih.gov |
50 | 22.5 | Significant reduction in pancreatic and serum insulin. nih.gov |
50 | 45 | Significant reduction in pancreatic and serum insulin. nih.gov |
Research has established a clear structure-activity relationship among cyproheptadine and its metabolites regarding their effects on pancreatic beta-cells. While cyproheptadine is more potent in inhibiting glucose-stimulated insulin release, its metabolites, including this compound, are more potent inhibitors of insulin synthesis. oup.comnih.govoup.com
The rank order of potency for inhibiting insulin synthesis has been determined as: Desmethylthis compound > Desmethylcyproheptadine > this compound > Cyproheptadine . oup.comnih.govoup.com Specifically, desmethylthis compound, desmethylcyproheptadine, and this compound were found to be 22, 10, and 4 times more potent, respectively, than the parent compound, cyproheptadine, in inhibiting (pro)insulin synthesis in rat pancreatic islets. nih.gov In RINm5F cells, desmethylthis compound was five times more active than cyproheptadine in causing a loss of cellular insulin. wiley.com These findings highlight that the metabolites are primarily responsible for the depletion of insulin observed following administration of the parent drug. nih.gov
Table 2: Relative Potency of Cyproheptadine and its Metabolites in Inhibiting (Pro)insulin Synthesis in Rat Pancreatic Islets This table is interactive. Click on the headers to sort the data.
Compound | Relative Potency (compared to Cyproheptadine) |
---|---|
Desmethylthis compound | 22x more potent nih.gov |
Desmethylcyproheptadine | 10x more potent nih.gov |
This compound | 4x more potent nih.gov |
Cyproheptadine | Baseline nih.gov |
Dose-Dependent Effects on Insulin Levels
Antiproliferative Effects and Kinase Inhibition in Cancer Cell Lines
This compound, a stable metabolite of cyproheptadine, has demonstrated potential in inhibiting the growth of tumor cells and inducing apoptosis. biosynth.com While much of the existing research focuses on the parent compound, cyproheptadine, the findings provide a foundation for understanding the potential mechanisms of its epoxide metabolite.
Mechanisms of Tumor Cell Growth Inhibition and Apoptosis Induction
Studies on cyproheptadine have revealed its capability to induce cell cycle arrest and apoptosis in various cancer cell lines. d-nb.inforesearchgate.net For instance, in hepatocellular carcinoma (HCC) cell lines HepG2 and Huh-7, cyproheptadine treatment resulted in a significant inhibition of cell proliferation. researchgate.netnih.gov This inhibition was associated with an arrest of the cell cycle at the G1 phase in HepG2 cells and at the G1/S transition in Huh-7 cells. researchgate.netnih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism of anticancer agents. In Huh-7 cells, cyproheptadine treatment led to an increase in the sub-G1 population, positive annexin V staining, and elevated levels of PARP and its cleaved form, all of which are indicative of apoptosis. researchgate.netnih.gov Furthermore, cyproheptadine has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP in myeloma cells. nih.gov
The molecular mechanisms underlying these effects involve the modulation of key cell cycle regulatory proteins. In HepG2 cells, the G1 arrest was linked to an increased expression of HBP1 and p16. researchgate.netnih.gov In Huh-7 cells, the G1/S arrest was associated with an increased expression of p21 and p27, along with a significant decrease in the phosphorylation of the retinoblastoma protein. researchgate.netnih.gov
Identification of Specific Protein Kinase Targets
This compound is described as a potent inhibitor of several protein kinases that are involved in cell proliferation and survival. biosynth.com Research on its parent compound, cyproheptadine, has identified several key signaling pathways that are affected. One of the primary targets is the PI3K/AKT signaling pathway. nih.govnih.gov Cyproheptadine has been shown to suppress the activation of AKT in myeloma cells, which in turn inhibits the activation of downstream proteins like p70S6K and 4EBP1. nih.gov This inhibition of the PI3K/AKT pathway is considered critical for the induction of apoptosis in multiple myeloma cells. nih.gov
Furthermore, the antiproliferative effects of cyproheptadine in HCC cells have been linked to the activation of the p38 MAP kinase pathway. researchgate.netnih.gov In HepG2 cells, the cell cycle arrest was dependent on p38 MAP kinase activation, while in Huh-7 cells, it involved the activation of both p38 MAP kinase and CHK2. researchgate.netnih.gov Other pathways implicated in the antitumor effects of cyproheptadine include the mTOR and β-catenin signaling pathways. d-nb.info
Table 1: Effects of Cyproheptadine on Cancer Cell Lines
Cell Line | Effect | Associated Molecular Changes |
---|---|---|
HepG2 (Hepatocellular Carcinoma) | G1 phase cell cycle arrest. researchgate.netnih.gov | Increased expression of HBP1 and p16. researchgate.netnih.gov Activation of p38 MAP kinase. researchgate.netnih.gov |
Huh-7 (Hepatocellular Carcinoma) | G1/S phase cell cycle arrest and apoptosis. researchgate.netnih.gov | Increased expression of p21 and p27. researchgate.netnih.gov Decreased phosphorylation of retinoblastoma protein. researchgate.netnih.gov Increased annexin V staining and PARP cleavage. researchgate.netnih.gov Activation of p38 MAP kinase and CHK2. researchgate.netnih.gov |
Myeloma Cells | Apoptosis. nih.gov | Decreased expression of Bcl-2, Mcl-1, and XIAP. nih.gov Inhibition of PI3K/AKT signaling pathway. nih.gov |
Various Cancer Types (including leukemia, mantle cell lymphoma, breast cancer, urothelial carcinoma) | Apoptosis and cell cycle arrest. d-nb.info | Inhibition of histone deacetylase, estrogen receptor alpha, mTOR and β-catenin signaling pathways. d-nb.info |
Exploration of Effects on Other Cellular Processes (e.g., Platelet Activation)
Beyond its antiproliferative effects, the parent compound of this compound, cyproheptadine, has been investigated for its impact on other cellular functions, notably platelet activation. As a 5-HT2A receptor antagonist, cyproheptadine has been shown to inhibit serotonin-enhanced ADP-induced platelet aggregation both in vitro and ex vivo. science.govplos.org This inhibitory effect is comparable to that of other 5-HT2A receptor antagonists. science.gov
The mechanism behind this antiplatelet activity involves the reduction of serotonin-enhanced, ADP-induced increases in intracellular calcium levels and tyrosine phosphorylation of Src family kinases. science.govplos.org Furthermore, cyproheptadine has been observed to inhibit several markers of platelet activation, including phosphatidylserine (PS) exposure, P-selectin expression, and the activation of glycoprotein IIb-IIIa. science.govplos.org These findings suggest that cyproheptadine and potentially its epoxide metabolite could have a role in modulating platelet function. science.govinvivochem.com
In Vitro and Ex Vivo Enzymatic Activity Studies
The metabolism of cyproheptadine to this compound and its subsequent interactions with drug-metabolizing enzymes are crucial for understanding its pharmacological and toxicological profile.
Interaction with Cytochrome P450 Enzymes (e.g., Inhibition, Induction)
Cyproheptadine is primarily metabolized by cytochrome P450 (CYP450) enzymes to form several metabolites, including cyproheptadine 10,11-epoxide. The formation of this epoxide is a result of olefin oxidation. Studies using liver microsomes and recombinant CYP isoforms can help identify the specific enzymes involved in this metabolic pathway. The biotransformation of cyproheptadine to its epoxide has also been observed in microbial systems, such as the fungus Cunninghamella elegans, where the reaction is catalyzed by cytochrome P450 monooxygenases. nih.gov
Research has also indicated that cyproheptadine can inhibit certain CYP450-mediated reactions. For instance, in a study investigating drug interactions, the co-administration of cyproheptadine and tipepidine suggested a competitive inhibition of hepatic oxidative metabolism, implying an interaction with the CYP450 system. nih.gov Furthermore, repeated administration of cyproheptadine has been shown to induce hepatic drug-metabolizing enzymes, including cytochrome P-450. nih.gov
Impact on Drug-Metabolizing Enzyme Activities in Hepatic Systems
The interaction of cyproheptadine and its metabolites extends to other drug-metabolizing enzymes in the liver. Repeated dosing of cyproheptadine in rats has been shown to significantly increase hepatic drug-metabolizing enzyme activities, such as aminopyrine demethylase activity. nih.gov This inductive effect was even more pronounced when co-administered with tipepidine. nih.gov
Interestingly, this compound itself has been found to be an inhibitor of microsomal epoxide hydrase, an enzyme responsible for detoxifying epoxides. jst.go.jp This inhibition could potentially lead to an accumulation of the epoxide metabolite, which may have implications for its biological activity and potential toxicity. The interaction between different drug-metabolizing enzymes, such as the association of CYP1A1 with microsomal epoxide hydrolase and UDP-glucuronosyltransferases, highlights the complexity of metabolic pathways in the liver. nih.gov
Theoretical and Computational Approaches in Cyproheptadine Epoxide Research
Molecular Modeling and Docking Studies for Receptor Binding and Interaction Predictions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. frontiersin.org These methods are instrumental in predicting the binding affinity and interaction patterns between a ligand and its target. While extensive docking studies specifically for cyproheptadine epoxide are not widely documented, the principles are well-established from research on its parent compound, cyproheptadine, and other structurally similar molecules. researchgate.net
Docking simulations for this compound would typically involve placing the molecule into the binding sites of known cyproheptadine targets, such as the serotonin 5-HT2A and histamine H1 receptors. drugbank.com The primary goal is to determine how the introduction of the epoxide functional group at the 10,11-position alters the binding mode and affinity compared to the parent drug. The epoxide group, with its oxygen atom, can introduce new potential hydrogen bonds or steric clashes, thereby influencing the compound's selectivity and potency for various receptors. Computational programs like AutoDock Vina can be employed to simulate these binding events and calculate a docking score, which estimates the binding free energy. For instance, a molecular dynamics simulation study has been used to show that the parent compound, cyproheptadine, can form a stable complex by inhibiting the active sites of the mutant IDH1 protein. researchgate.net Such studies provide a framework for investigating the epoxide metabolite.
Below is an illustrative table of potential docking results for this compound against several receptor types, based on the known targets of the parent compound.
Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Implication of Epoxide Group |
---|---|---|---|
Serotonin 5-HT2A Receptor | -9.5 | Asp155, Phe340, Trp336 | Forms a new hydrogen bond with a serine residue, enhancing affinity. |
Histamine H1 Receptor | -8.8 | Asp107, Lys191, Tyr108 | Introduces minor steric hindrance, slightly reducing affinity compared to parent. |
Muscarinic M1 Receptor | -8.2 | Tyr106, Asn382, Trp157 | Alters the orientation of the tricyclic core in the binding pocket. |
Quantum Chemical Calculations for Epoxide Reactivity, Stability, and Conformational Analysis
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of molecules. science.gov For this compound, these methods are invaluable for understanding its chemical reactivity, stability, and conformational landscape. QC calculations can model the energetics of the epoxidation reaction itself, including its transition states, and predict the stability of the resulting epoxide ring. semanticscholar.org
Key parameters derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These descriptors help predict the molecule's susceptibility to nucleophilic attack (a common reaction for epoxides) and identify electron-rich or electron-poor regions. science.gov Conformational analysis via QC methods can determine the most stable three-dimensional shapes of the molecule, which is crucial for understanding how it fits into a receptor's binding site. science.gov For example, studies on the parent compound, cyproheptadine HCl, have successfully used DFT methods to optimize its geometry and calculate various molecular properties. science.gov The stability of this compound is of particular interest, as it is known to be an unusually stable epoxide metabolite, resistant to enzymatic hydrolysis by epoxide hydrolase.
The following table summarizes key descriptors that could be obtained from quantum chemical calculations on this compound and their significance.
Calculated Property | Typical Method | Significance for this compound |
---|---|---|
HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. science.gov |
Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, highlighting the electrophilic nature of the epoxide carbons and the nucleophilic oxygen. |
Epoxide C-O Bond Lengths | DFT Geometry Optimization | Provides insight into the strain and stability of the three-membered epoxide ring. |
Activation Energy of Ring-Opening | Transition State Calculations (DFT) | Quantifies the energy barrier for reactions with nucleophiles, explaining its relative stability. semanticscholar.org |
In Silico Prediction of Metabolic Pathways and Sites of Oxidation
In silico metabolic prediction tools are computational models designed to forecast how a chemical (xenobiotic) will be transformed by metabolic enzymes in the body. nih.gov These tools are critical in drug discovery for identifying potential metabolites and predicting sites on a molecule that are most susceptible to metabolism. nih.gov For cyproheptadine, it is well-established that oxidation of the 10,11-double bond to form cyproheptadine 10,11-epoxide is a significant metabolic pathway, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
Computational approaches to predict this transformation fall into two main categories: ligand-based and structure-based. nih.gov Ligand-based methods use information from known metabolic transformations to build models that recognize vulnerable sites, often employing quantum mechanics to calculate the reactivity of specific atoms. nih.govsemanticscholar.org Structure-based methods utilize the 3D structures of CYP enzymes to dock the drug molecule into the active site, predicting which sites are accessible to the enzyme's reactive center. nih.gov Tools like MetaSite and StarDrop integrate these principles to predict the Sites of Metabolism (SoMs). semanticscholar.orgnih.gov These programs can analyze the cyproheptadine structure and correctly identify the olefinic bond as a highly probable site for P450-mediated oxidation.
The table below illustrates a simplified output from a hypothetical SoM prediction tool for cyproheptadine.
Molecular Site on Cyproheptadine | Predicted Likelihood of Metabolism | Metabolic Reaction | Primary Enzyme Family |
---|---|---|---|
10,11-double bond | Very High | Epoxidation | Cytochrome P450 |
N-methyl group | Moderate | N-Demethylation | Cytochrome P450 |
Aromatic Ring (Position 2) | Low-Moderate | Aromatic Hydroxylation | Cytochrome P450 |
Pharmacophore Modeling for Structure-Activity Relationship Insights
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. acs.org A pharmacophore model defines the types and spatial relationships of features like hydrophobic centers, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. While specific, detailed pharmacophore models for this compound are not prevalent in the literature, the methodology is highly applicable for understanding its structure-activity relationships (SAR). nih.gov
A pharmacophore model could be generated based on the known antagonists of the 5-HT2A receptor. The structure of cyproheptadine would be aligned to this model to understand its fit. Subsequently, the structure of this compound could be mapped onto the same model to predict how the addition of the polar epoxide group affects its interaction with the receptor. The epoxide's oxygen atom could introduce a new hydrogen-bond acceptor feature, potentially altering the binding profile or even enabling interactions with new targets. This approach provides valuable insights into why the epoxide metabolite may have a different pharmacological profile than its parent compound. In a broader context, pharmacophore screening has been used to identify cyproheptadine itself as a potential agent against new targets, such as the influenza virus. mdpi.com
This table outlines a hypothetical pharmacophore model for a 5-HT2A antagonist and how cyproheptadine and its epoxide might fit.
Pharmacophoric Feature | Corresponding Moiety in Cyproheptadine | Influence of Epoxidation |
---|---|---|
Aromatic Ring 1 | Dibenzo[a,d]cycloheptene Ring A | No direct change |
Aromatic Ring 2 | Dibenzo[a,d]cycloheptene Ring B | No direct change |
Hydrophobic Center | Cycloheptene core | Maintained, but with altered geometry at the 10,11-position. |
Positive Ionizable Feature | Protonated piperidine nitrogen | No direct change |
Hydrogen Bond Acceptor | (Not prominent in parent) | New feature introduced by the epoxide oxygen. |
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static snapshot of a ligand in a receptor's binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and interactions of the complex over time. researchgate.net MD simulations are powerful tools for validating docking poses and understanding the stability and kinetics of protein-ligand binding. nih.govnih.gov
An MD simulation of this compound bound to a target like the 5-HT2A receptor would begin with the best-predicted docking pose. researchgate.net The complex is then placed in a simulated physiological environment (water, ions), and the forces on every atom are calculated over thousands of small time steps, simulating the natural motions of the system. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which measures the stability of the binding pose, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. researchgate.net These simulations can confirm whether interactions predicted by docking, such as hydrogen bonds involving the epoxide oxygen, are stable over time. MD simulations have been successfully applied to study the binding of cyproheptadine to targets like the mutant IDH1 protein and to investigate the stability of various inhibitors in the active site of CYP3A4, the enzyme class responsible for its formation. researchgate.netnih.gov
The following table summarizes typical analyses performed during an MD simulation and their interpretation in the context of this compound research.
MD Simulation Analysis | Description | Interpretation for this compound Complex |
---|---|---|
RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value for the ligand suggests it remains in a consistent binding pose, indicating a stable complex. researchgate.net |
RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights which parts of the receptor are affected by ligand binding; can show if the binding site becomes more rigid or flexible. |
Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the stability and occupancy of key interactions, such as those potentially formed by the epoxide oxygen. |
Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than static docking scores. nih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Undefined Molecular Targets and Pathways of Action
While it is understood that cyproheptadine epoxide is a metabolite of cyproheptadine, its precise molecular targets and the signaling pathways it modulates are not yet fully defined. The parent compound, cyproheptadine, is known to be an antagonist of serotonin and histamine receptors, and it is likely that the epoxide metabolite shares some of these properties. nih.gov However, the addition of the epoxide group may alter its binding affinity and selectivity for these and other receptors.
Future research will focus on identifying the specific receptors and cellular pathways with which this compound interacts. This will likely involve a combination of in vitro binding assays, functional cellular assays, and computational modeling. For example, studies have already suggested that cyproheptadine and its metabolites can inhibit insulin synthesis and release, pointing towards potential interactions with pathways in pancreatic β-cells. oup.comoup.com Further investigation is needed to pinpoint the exact molecular players involved in this process. Additionally, the antiproliferative effects observed in some cancer cell lines warrant a deeper exploration of the signaling cascades affected by this compound. biosynth.com The potential for this compound to act on targets independently of serotonin and histamine receptors, such as its noted inhibition of histone methyltransferase Set7/9 by the parent compound, also presents a compelling avenue for investigation. nih.gov
Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for predicting its effects and potential therapeutic applications. Pharmacokinetic studies in rats have shown that after intravenous administration of cyproheptadine, its epoxide metabolite, desmethylcyproheptadine-epoxide (DMCPHepo), exhibits sustained plasma concentrations and is almost entirely excreted in the urine. nih.gov Interestingly, the mean residence time of the epoxidized metabolites is significantly longer when estimated from urinary data compared to plasma data, suggesting a gradual release from tissue depots. nih.gov
Advanced pharmacokinetic and pharmacodynamic (PK/PD) modeling will be instrumental in building a more comprehensive picture of this compound's behavior in biological systems. nih.gov These models can help to:
Simulate the time course of drug and metabolite concentrations in various tissues.
Predict the impact of different administration routes and schedules.
Establish a clearer relationship between drug exposure and pharmacological response.
Parameter | Observation in Rat Models | Implication for Future Research |
Plasma Concentration | Sustained levels of desmethylcyproheptadine-epoxide (DMCPHepo) after cyproheptadine administration. nih.gov | Investigation into the rate of formation and clearance of epoxide metabolites. |
Urinary Excretion | Almost entirely excreted as DMCPHepo. nih.gov | Elucidation of the renal clearance mechanisms. |
Mean Residence Time | Longer when estimated from urinary data versus plasma data, suggesting tissue sequestration. nih.gov | Characterization of tissue distribution and binding properties. |
Metabolic Pathway | Demethylation of cyproheptadine often precedes epoxidation. nih.gov | Further characterization of the cytochrome P450 enzymes involved. |
Development of Novel Synthetic Strategies for Enantioselective and Analog Development
The chemical synthesis of this compound and its analogs is a key area for future development. The most direct method for synthesizing this compound is through the epoxidation of cyproheptadine using peroxyacids like meta-chloroperbenzoic acid (mCPBA). However, to explore the full therapeutic potential of this compound, more sophisticated synthetic strategies are needed.
A major focus will be on enantioselective synthesis. Since many biological molecules are chiral, the different enantiomers of this compound may exhibit distinct pharmacological activities. Developing methods to produce specific enantiomers in high purity will be crucial for structure-activity relationship (SAR) studies and for identifying the most potent and selective therapeutic agents. ethernet.edu.etresearchgate.net
Furthermore, the development of novel analogs will allow for a systematic exploration of how structural modifications impact biological activity. By altering different parts of the molecule, such as the tricyclic ring system or the piperidine moiety, researchers can probe the key structural features required for interaction with specific molecular targets. acs.org This will not only aid in the development of more potent and selective compounds but also contribute to a deeper understanding of the underlying mechanisms of action.
Synthetic Approach | Description | Potential Application |
mCPBA Epoxidation | Direct oxidation of cyproheptadine's double bond. | Basic synthesis for initial biological screening. |
Enantioselective Catalysis | Use of chiral catalysts to produce specific stereoisomers. ethernet.edu.etmdpi.com | Production of pure enantiomers for detailed pharmacological evaluation. |
Analog Synthesis | Systematic modification of the core structure. acs.org | Exploration of structure-activity relationships and optimization of therapeutic properties. |
Comprehensive Structure-Activity Relationship Studies for Biochemical Modulation
Comprehensive structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies involve synthesizing a series of related compounds and evaluating their effects in various biological assays.
Initial research has already highlighted the importance of the epoxide group. For instance, the addition of an epoxide group to other molecules has been shown to enhance cytotoxicity. In the context of cyproheptadine, its metabolites, including the epoxide forms, are more potent inhibitors of insulin synthesis than the parent compound. oup.comoup.com
Future SAR studies will aim to systematically modify the this compound scaffold to identify the key structural features responsible for its various biological effects. This could involve:
Altering the position and stereochemistry of the epoxide group.
Modifying the substituents on the tricyclic ring system.
Changing the nature of the nitrogen-containing side chain.
The data generated from these studies will be invaluable for designing new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, understanding the SAR for the inhibition of histone methyltransferase Set7/9 could lead to the development of novel epigenetic modulators. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of Epoxide Effects
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of various molecular components of a biological system, such as the genome (genomics), the transcriptome (transcriptomics), the proteome (proteomics), and the metabolome (metabolomics).
By applying these technologies to cells or organisms treated with this compound, researchers can identify broad-scale changes in gene expression, protein levels, and metabolic pathways. This will provide a comprehensive map of the cellular response to the compound, revealing novel targets and pathways that might not be identified through traditional hypothesis-driven research.
For instance, proteomics could be used to identify proteins that directly bind to this compound, while metabolomics could reveal changes in cellular metabolism resulting from its activity. Integrating these datasets can help to construct detailed models of the compound's mechanism of action and its effects on the entire biological system. This approach has been successfully applied in other areas of drug development and holds great promise for unlocking the full potential of this compound. science.gov
Omics Technology | Information Provided | Potential Application for this compound Research |
Genomics | DNA sequence variations | Identifying genetic factors that influence response to the compound. |
Transcriptomics | Gene expression levels | Determining which genes are up- or down-regulated upon treatment. |
Proteomics | Protein abundance and modifications | Identifying protein targets and downstream signaling events. |
Metabolomics | Small molecule metabolite profiles | Understanding the impact on cellular metabolism and identifying biomarkers of effect. |
Q & A
Q. What are the primary metabolic pathways leading to cyproheptadine epoxide formation, and how can these be experimentally validated?
Cyproheptadine undergoes olefin oxidation to form its epoxide metabolite, a process catalyzed by cytochrome P450 enzymes. Experimental validation involves:
- In vitro assays : Incubate cyproheptadine with liver microsomes or recombinant CYP isoforms to identify specific enzymes involved .
- Analytical techniques : Use HPLC-MS/MS to detect and quantify epoxide formation, comparing retention times and fragmentation patterns with synthetic standards .
- Enzyme inhibition studies : Employ selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme specificity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Containment : Use fume hoods for synthesis or handling to prevent inhalation .
- Waste disposal : Neutralize epoxide residues with appropriate agents (e.g., sodium bicarbonate) before disposal to minimize environmental impact .
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
- pH-dependent stability studies : Expose the epoxide to buffers simulating gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) environments, monitoring degradation via UV-spectroscopy or LC-MS .
- Temperature-controlled assays : Incubate samples at 25°C (room temperature) and 37°C (physiological temperature) to evaluate thermal stability .
Advanced Research Questions
Q. How do epoxide hydrolase and glutathione transferase interactions influence the detoxification of this compound, and what methodological approaches can quantify these effects?
- Enzyme kinetics : Measure and using recombinant epoxide hydrolase (EH) or glutathione-S-transferase (GST) with the epoxide as a substrate .
- Competitive inhibition assays : Co-incubate with EH/GST inhibitors (e.g., 1,2-epoxy-3-(p-nitrophenoxy)propane for EH) to assess metabolic shunt pathways .
- LC-MS/MS metabolomics : Track glutathione adducts and dihydroxy metabolites to map detoxification pathways .
Q. What factorial design strategies are optimal for studying multifactorial influences on this compound reactivity?
- Full factorial designs : Test variables like pH, temperature, and enzyme concentration in a design to identify interactions .
- Response surface methodology (RSM) : Optimize reaction conditions (e.g., CYP enzyme activity) using central composite designs .
- Data analysis tools : Apply ANOVA and multivariate regression to dissect factor contributions .
Q. How can computational modeling predict this compound’s behavior in biological systems, and what software tools are validated for this purpose?
- Molecular docking : Use AutoDock Vina to simulate epoxide binding to CYP450 isoforms or EHs .
- Quantum mechanical (QM) calculations : Gaussian or ORCA software to model epoxidation energetics and transition states .
- Systems biology platforms : COPASI for kinetic modeling of metabolic pathways .
Q. What systematic review frameworks are suitable for reconciling contradictory data on this compound’s pharmacokinetic properties?
- PICO framework : Define Population (in vitro/in vivo models), Intervention (epoxide dose/metabolic conditions), Comparison (control substrates), and Outcomes (clearance rates, metabolite ratios) .
- Meta-analysis : Use RevMan or R’s metafor package to aggregate data from studies measuring epoxide half-life or , assessing heterogeneity via statistics .
Methodological Guidance
Q. How should researchers document this compound synthesis and characterization to ensure reproducibility?
- Synthetic protocols : Detail reaction solvents, catalysts (e.g., mCPBA for epoxidation), and purification methods (e.g., column chromatography) .
- Analytical validation : Report NMR (, ), HRMS, and HPLC purity data .
- Batch records : Include lot numbers, storage conditions, and stability testing intervals .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Q. How can researchers integrate this compound studies into chemical engineering applications like membrane separation or process control?
- Membrane permeability assays : Use Franz diffusion cells to evaluate epoxide transport across synthetic membranes .
- Process simulation : Aspen Plus or COMSOL to model large-scale epoxide synthesis and purification .
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